molecular formula C13H17F3N4OS B13976579 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide CAS No. 1003319-95-6

1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide

Cat. No.: B13976579
CAS No.: 1003319-95-6
M. Wt: 334.36 g/mol
InChI Key: BMWKXOOJBWCONP-UHFFFAOYSA-N
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Description

1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide is a complex organic compound with a molecular formula of C13H17F3N4OS. This compound is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring linked through an acetyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and piperidine derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide lies in its combination of a pyrazole ring with a trifluoromethyl group and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

1003319-95-6

Molecular Formula

C13H17F3N4OS

Molecular Weight

334.36 g/mol

IUPAC Name

1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidine-4-carbothioamide

InChI

InChI=1S/C13H17F3N4OS/c1-8-6-10(13(14,15)16)18-20(8)7-11(21)19-4-2-9(3-5-19)12(17)22/h6,9H,2-5,7H2,1H3,(H2,17,22)

InChI Key

BMWKXOOJBWCONP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC(CC2)C(=S)N)C(F)(F)F

Origin of Product

United States

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